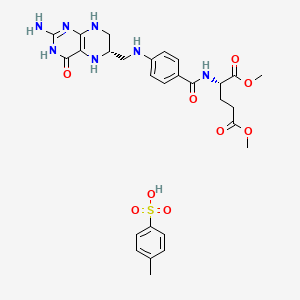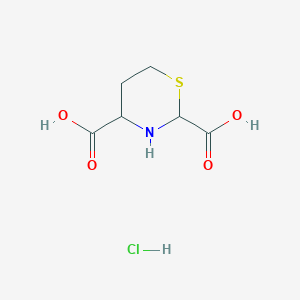
Bortezomib-D8 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bortezomib-D8 (Major) is a deuterated form of Bortezomib, a proteasome inhibitor used primarily in the treatment of multiple myeloma and mantle cell lymphoma. The deuterated version, Bortezomib-D8, is labeled with deuterium, which can be used in various research applications to study the pharmacokinetics and metabolism of Bortezomib.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bortezomib-D8 involves the incorporation of deuterium atoms into the Bortezomib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Bortezomib-D8 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, and the reactions are carried out in large reactors under controlled conditions. The final product is purified using techniques such as chromatography to ensure the desired level of deuteration and purity .
Chemical Reactions Analysis
Types of Reactions: Bortezomib-D8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of Bortezomib-D8 include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents such as halogenated compounds. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of Bortezomib-D8 depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives of Bortezomib-D8, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Bortezomib-D8 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used to study the pharmacokinetics and metabolism of Bortezomib. In biology, it is used to investigate the effects of proteasome inhibition on cellular processes. In medicine, Bortezomib-D8 is used in preclinical and clinical studies to evaluate the efficacy and safety of Bortezomib in treating various cancers. In industry, it is used in the development of new proteasome inhibitors and other therapeutic agents .
Mechanism of Action
Bortezomib-D8 exerts its effects by inhibiting the 26S proteasome, a protein complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of misfolded proteins, causing endoplasmic reticulum stress and the activation of the unfolded protein response. The result is cell cycle arrest and apoptosis of cancer cells. The molecular targets of Bortezomib-D8 include the chymotrypsin-like site of the 20S proteolytic core within the 26S proteasome .
Comparison with Similar Compounds
Bortezomib-D8 is similar to other proteasome inhibitors such as Ixazomib and Carfilzomib. it is unique in its deuterated form, which allows for more detailed studies of its pharmacokinetics and metabolism. Ixazomib and Carfilzomib also inhibit the proteasome but differ in their chemical structures and specific binding sites. Bortezomib-D8’s deuterated nature provides a distinct advantage in research applications, making it a valuable tool for studying the effects of proteasome inhibition .
Similar Compounds
- Ixazomib
- Carfilzomib
- Marizomib
Bortezomib-D8 stands out due to its deuterated form, which enhances its utility in scientific research.
Properties
Molecular Formula |
C19H25BN4O4 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
[(1R)-3-methyl-1-[[2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15?,17-/m0/s1/i3D,4D,5D,6D,7D,11D2,15D |
InChI Key |
GXJABQQUPOEUTA-CXLUSBQQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)N[C@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H] |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


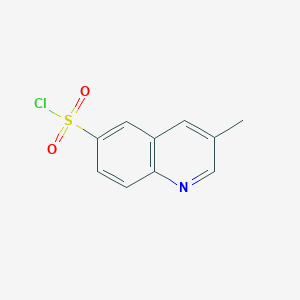
![2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)

![[(6R,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13854121.png)

![Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate](/img/structure/B13854127.png)
![Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13854134.png)
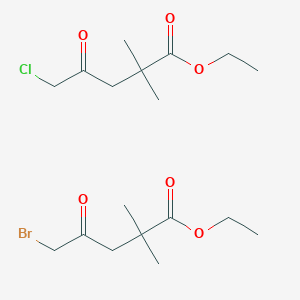
![6-(4-((4-Carboxybutyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13854143.png)
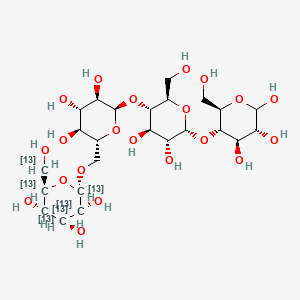
![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13854157.png)

